molecular formula C12H16BrN3 B8620779 1-(5-Bromopyridin-2-yl)-4-cyclopropylpiperazine

1-(5-Bromopyridin-2-yl)-4-cyclopropylpiperazine

Cat. No. B8620779
M. Wt: 282.18 g/mol
InChI Key: CZIVHYGVLCHCOC-UHFFFAOYSA-N
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Patent
US08846677B2

Procedure details

[(1-Ethoxy-cyclopropyl)oxy]trimethylsilane (26 mL, 129.3 mmol) was added to a solution of 1-(5-bromopyridin-2-yl)-piperazine (15 g, 62.0 mmol) in THF (120 mL). Water (24 mL), acetic acid (11 mL), and 1 M NaCNBH3 in THF (90 mL, 90 mmol) were added to the reaction mixture, which was then heated at reflux temperature for 3 hours. The resulting solution was cooled to rt and evaporated to dryness in vacuo. The residue was dissolved in a mixture of dichloromethane (200 mL) and water (50 mL) and 4 N sodium hydroxide (20 mL) was added to pH 8-9. The organic phase was isolated and the aqeoues phase was extracted with further dichloromethane (100 mL). The combined organic phases were evaporated to dryness in vacuo and the residue was purified on a silica gel column (gradient: from 5% ethyl acetate in heptane to 100% ethyl acetate over 40 min.). This afforded 13.1 g (75%) of 1-(5-bromopyridin-2-yl)-4-cyclopropylpiperazine.
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4]1(O[Si](C)(C)C)[CH2:6][CH2:5]1)C.[Br:12][C:13]1[CH:14]=[CH:15][C:16]([N:19]2[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]2)=[N:17][CH:18]=1.O.[BH3-]C#N.[Na+]>C1COCC1.C(O)(=O)C>[Br:12][C:13]1[CH:14]=[CH:15][C:16]([N:19]2[CH2:20][CH2:21][N:22]([CH:4]3[CH2:5][CH2:6]3)[CH2:23][CH2:24]2)=[N:17][CH:18]=1 |f:3.4|

Inputs

Step One
Name
Quantity
26 mL
Type
reactant
Smiles
C(C)OC1(CC1)O[Si](C)(C)C
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)N1CCNCC1
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a mixture of dichloromethane (200 mL) and water (50 mL) and 4 N sodium hydroxide (20 mL)
ADDITION
Type
ADDITION
Details
was added to pH 8-9
CUSTOM
Type
CUSTOM
Details
The organic phase was isolated
EXTRACTION
Type
EXTRACTION
Details
the aqeoues phase was extracted with further dichloromethane (100 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic phases were evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified on a silica gel column (gradient: from 5% ethyl acetate in heptane to 100% ethyl acetate over 40 min.)
Duration
40 min

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC(=NC1)N1CCN(CC1)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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